molecular formula C17H26O6S B8197266 Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate

Cat. No.: B8197266
M. Wt: 358.5 g/mol
InChI Key: WQKOIASNPBZMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a tert-butyl ester group and a tosyloxy group, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(tosyloxy)propoxy)propanoate typically involves the reaction of tert-butyl 3-hydroxypropanoate with 3-bromopropyl tosylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tert-butyl 3-hydroxypropanoate attacks the bromine atom of 3-bromopropyl tosylate, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include tert-butyl 3-(3-(substituted)propoxy)propanoates.

    Hydrolysis: Products include 3-(3-(tosyloxy)propoxy)propanoic acid and tert-butyl alcohol.

    Reduction: Products include tert-butyl 3-(3-(tosyloxy)propoxy)propanol.

Scientific Research Applications

Tert-butyl 3-(3-(tosyloxy)propoxy)propanoate has found applications in various scientific research fields due to its reactivity and functional groups:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(tosyloxy)propoxy)propanoate involves its reactivity towards nucleophiles and electrophiles. The tosyloxy group serves as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various functionalized products. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxypropanoate: A precursor in the synthesis of tert-butyl 3-(3-(tosyloxy)propoxy)propanoate.

    3-bromopropyl tosylate: Another precursor used in the synthesis.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A compound with a similar ester and tosyloxy functional groups.

Uniqueness

This compound is unique due to its combination of a tert-butyl ester and a tosyloxy group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-[3-(4-methylphenyl)sulfonyloxypropoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O6S/c1-14-6-8-15(9-7-14)24(19,20)22-12-5-11-21-13-10-16(18)23-17(2,3)4/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKOIASNPBZMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.